molecular formula C12H10ClN5 B2673023 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1272840-83-1

1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2673023
CAS No.: 1272840-83-1
M. Wt: 259.7
InChI Key: NZASFVZAXQNYCC-UHFFFAOYSA-N
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Description

“1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound. It has been suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenylmethyl group attached . The exact structural details are not available in the retrieved resources.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.7 and its IUPAC name is 1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . It is a powder at room temperature .

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Activities

1-[(3-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential in antitumor, antifungal, and antibacterial applications. Research indicates that derivatives of this compound, such as N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine, exhibit significant biological activity against breast cancer and various microbial infections. These findings suggest a pharmacophore site in the compound that may be responsible for these activities (Titi et al., 2020).

Potential Antimicrobial and Anticancer Agents

The structure of this compound has been modified to create derivatives with enhanced antimicrobial and anticancer properties. Certain derivatives have demonstrated higher anticancer activity than the reference drug doxorubicin, and most have shown good to excellent antimicrobial activity (Hafez et al., 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including this compound, have been identified as a class of compounds with affinity for A1 adenosine receptors. These compounds have potential therapeutic applications due to their receptor affinity, with certain derivatives showing significant activity (Harden et al., 1991).

Insecticidal and Antibacterial Potential

The compound and its derivatives have been studied for their insecticidal and antibacterial potential. Research indicates that certain pyrimidine linked pyrazole heterocyclics derived from this compound show significant activity against insects and selected microorganisms, suggesting applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZASFVZAXQNYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272840-83-1
Record name 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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